

# Spectroscopic Profile of 2-(4-Aminophenyl)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-(4-Aminophenyl)ethylamine	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(4-aminophenyl)ethylamine** (also known as 4-aminophenethylamine), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

### Introduction

**2-(4-Aminophenyl)ethylamine** is a primary amine with the chemical formula C<sub>8</sub>H<sub>12</sub>N<sub>2</sub> and a molecular weight of 136.19 g/mol .[1][2] Its structure, featuring both an aromatic and an aliphatic amino group, makes it a versatile building block in organic synthesis. Accurate spectroscopic data is crucial for its identification, purity assessment, and quality control in research and manufacturing. This guide presents a detailed analysis of its NMR, IR, and MS data, supplemented with standardized experimental protocols.

# **Spectroscopic Data**

The following sections provide a detailed breakdown of the NMR, IR, and MS data for **2-(4-aminophenyl)ethylamine**. The data is presented in tabular format for clarity and ease of comparison.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
Data not available	-	-	Aromatic Protons (H-2, H-3, H-5, H-6)
Data not available	-	-	-CH <sub>2</sub> - (Ethyl)
Data not available	-	-	-CH <sub>2</sub> - (Ethyl)
Data not available	-	-	-NH2 (Aliphatic)
Data not available	-	-	-NH <sub>2</sub> (Aromatic)

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available	C-1
Data not available	C-2, C-6
Data not available	C-3, C-5
Data not available	C-4
Data not available	-CH <sub>2</sub> - (Ethyl)
Data not available	-CH2- (Ethyl)

Note: Specific, experimentally determined chemical shifts, multiplicities, and coupling constants for **2-(4-aminophenyl)ethylamine** are not readily available in the public domain. The assignments are based on the expected chemical environments of the protons and carbons in the molecule.



### Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-(4-aminophenyl)ethylamine** is characterized by the presence of N-H and C-N bonds from the primary amine groups, as well as aromatic and aliphatic C-H bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3300	Strong	N-H asymmetric stretching (aromatic and aliphatic NH <sub>2</sub> )
3330-3250	Strong	N-H symmetric stretching (aromatic and aliphatic NH2)
3100-3000	Medium	Aromatic C-H stretching
3000-2850	Medium	Aliphatic C-H stretching
1650-1580	Medium	N-H bending (scissoring) of primary amines
1620-1580	Medium	C=C stretching in aromatic ring
1520-1480	Medium	C=C stretching in aromatic ring
1335-1250	Strong	Aromatic C-N stretching
1250-1020	Medium-Weak	Aliphatic C-N stretching
910-665	Broad, Strong	N-H wagging of primary amines
850-800	Strong	C-H out-of-plane bending (para-disubstituted ring)

# Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2-(4-aminophenyl)ethylamine** shows a molecular ion peak and several characteristic fragment ions.



m/z	Relative Intensity	Assignment
136	Moderate	[M]+ (Molecular ion)
107	High	[M - CH <sub>2</sub> NH] <sup>+</sup>
106	High (Base Peak)	[M - CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup> (Loss of the ethylamine side chain)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
30	High	[CH2NH2]+

# **Experimental Protocols**

The following are detailed methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Analysis of **2-(4-Aminophenyl)ethylamine** 

- · Sample Preparation:
  - Weigh approximately 10-20 mg of 2-(4-aminophenyl)ethylamine for <sup>1</sup>H NMR, or 50-100 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₀) in a clean, dry NMR tube.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  - Cap the NMR tube and gently agitate to ensure complete dissolution.
- Instrument Parameters (¹H NMR):
  - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
  - Pulse Sequence: Standard single-pulse sequence.



Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher <sup>13</sup>C frequency NMR spectrometer.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Spectral Width: 0-220 ppm.

- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale to the TMS signal (0 ppm).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.
  - Analyze the chemical shifts, multiplicities, and coupling constants.

## Infrared (IR) Spectroscopy

FT-IR Analysis of Neat 2-(4-Aminophenyl)ethylamine

Sample Preparation:



- Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) are clean and dry.
- For the neat liquid analysis, place a single drop of 2-(4-aminophenyl)ethylamine directly onto the ATR crystal or between two salt plates.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
  - Mode: Attenuated Total Reflectance (ATR) or Transmission.
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.
- Data Acquisition and Processing:
  - Acquire a background spectrum of the empty ATR crystal or clean salt plates.
  - Acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the major absorption peaks.

### **Mass Spectrometry (MS)**

GC-MS Analysis of 2-(4-Aminophenyl)ethylamine

- Sample Preparation:
  - Prepare a dilute solution of 2-(4-aminophenyl)ethylamine (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- Gas Chromatography (GC) Parameters:



- GC System: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
  - Initial temperature: 50-100 °C, hold for 1-2 minutes.
  - Ramp: 10-20 °C/min to 280 °C.
  - Final hold: 5-10 minutes.
- Mass Spectrometry (MS) Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 30-300.
  - Ion Source Temperature: 230 °C.
  - Interface Temperature: 280 °C.
- Data Analysis:
  - Identify the peak corresponding to 2-(4-aminophenyl)ethylamine in the total ion chromatogram (TIC).
  - Extract the mass spectrum for this peak.
  - Identify the molecular ion peak and major fragment ions.
  - Propose fragmentation pathways consistent with the observed spectrum.



#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-(4-aminophenyl)ethylamine.

#### Sample Preparation 2-(4-Aminophenyl)ethylamine Dissolve in **Neat Liquid** Dilute in (for IR) **Deuterated Solvent Volatile Solvent** Spectroscopic Analysis NMR Spectroscopy FT-IR Spectroscopy GC-MS Analysis (1H & 13C) Data Processing & Interpretation NMR Spectra: Mass Spectrum: IR Spectrum: Chemical Shifts, Molecular Ion, **Absorption Bands** Coupling Constants **Fragmentation Pattern** Final Report Comprehensive Spectroscopic Profile

Spectroscopic Analysis Workflow for 2-(4-Aminophenyl)ethylamine

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Caption: General workflow for the spectroscopic analysis of **2-(4-aminophenyl)ethylamine**.

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### References

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